molecular formula C12H12ClN3O2S B4026636 2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4026636
M. Wt: 297.76 g/mol
InChI Key: ARUZWJBBJRTTOG-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with chlorine and methyl groups, linked to a thiadiazole ring via a propanamide chain.

Mechanism of Action

The (4-chloro-2-methylphenoxy)acetic acid (MCPA) herbicide belongs to the group of synthetic auxins, also known as growth regulators, due to its mechanism of action . The same group of agents also includes herbicides such as dicamba, mecoprop, and 2, 4-D .

Safety and Hazards

(4-chloro-2-methylphenoxy)acetic acid is classified as a restricted use pesticide in the United States . It is an environmental contaminant and a phenoxy herbicide . It produces toxic and corrosive fumes including hydrogen chloride and phosgene .

Preparation Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the phenoxy and thiadiazole intermediates. The phenoxy intermediate can be synthesized through a nucleophilic aromatic substitution reaction, where 4-chloro-2-methylphenol reacts with an appropriate halogenated compound. The thiadiazole ring is often formed via cyclization reactions involving thiosemicarbazide and carboxylic acids. The final step involves coupling the phenoxy and thiadiazole intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, to form the desired propanamide compound.

Chemical Reactions Analysis

2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenoxy group, using nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers or coatings.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide stands out due to its unique combination of a phenoxy group and a thiadiazole ring. Similar compounds include:

    2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide: Lacks the methyl group on the phenoxy ring, which may affect its reactivity and biological activity.

    2-(4-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide: Lacks the chlorine substitution, potentially altering its chemical properties and interactions.

    2-(4-chloro-2-methylphenoxy)-N-(1,3,4-oxadiazol-2-yl)propanamide: Features an oxadiazole ring instead of a thiadiazole ring, which can influence its chemical behavior and applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-7-5-9(13)3-4-10(7)18-8(2)11(17)15-12-16-14-6-19-12/h3-6,8H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUZWJBBJRTTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chloro-2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide

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